molecular formula C20H22BrN3O3 B15019856 (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide

Cat. No.: B15019856
M. Wt: 432.3 g/mol
InChI Key: RGLRBAONJIMQMT-HZHRSRAPSA-N
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Description

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid under basic conditions.

    Amidation: The 4-bromophenoxyacetic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as ethylamine, under dehydrating conditions.

    Formation of the imino group: The amide is then treated with a suitable reagent, such as phosphorus oxychloride, to form the imino group.

    Coupling with 2-phenylethylamine: The final step involves coupling the imino compound with 2-phenylethylamine under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE can be compared with other similar compounds, such as:

    (3E)-3-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.

    (3E)-3-{[2-(4-FLUOROPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: The presence of a fluorine atom can influence the compound’s reactivity and biological activity.

    (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-PHENYLETHYL)BUTANAMIDE: The methoxy group may enhance the compound’s solubility and alter its biological effects.

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C20H22BrN3O3/c1-15(13-19(25)22-12-11-16-5-3-2-4-6-16)23-24-20(26)14-27-18-9-7-17(21)8-10-18/h2-10H,11-14H2,1H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

RGLRBAONJIMQMT-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/CC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Br)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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